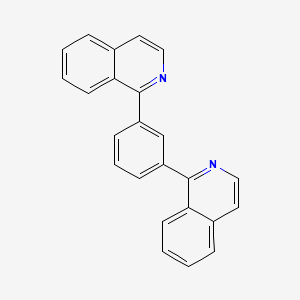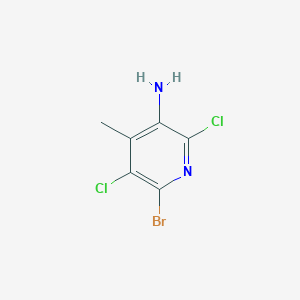![molecular formula C20H17NO3 B12860469 4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure, which includes an amino group, a benzyloxy group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce nitro groups, followed by reduction to form the amino group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the biphenyl derivative. The carboxylic acid group is often introduced via oxidation of a methyl group attached to the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a key step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions are used to introduce the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Benzyloxy halides (e.g., benzyloxy chloride) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions include various substituted biphenyl derivatives, depending on the specific functional groups introduced or modified during the reactions.
科学研究应用
Chemistry
In chemistry, 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stable biphenyl core and reactive functional groups.
作用机制
The mechanism by which 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, while the benzyloxy group can enhance lipophilicity, aiding in membrane permeability.
相似化合物的比较
Similar Compounds
4-Amino-[1,1’-biphenyl]-3-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-Amino-4,4’-biphenyldicarboxylic acid: Contains an additional carboxylic acid group, which can influence its acidity and binding properties.
4-Benzyloxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the amino group, affecting its potential for forming hydrogen bonds and ionic interactions.
Uniqueness
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, from chemical synthesis to potential pharmaceutical uses.
属性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-amino-5-(2-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H17NO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13,21H2,(H,22,23) |
InChI 键 |
PHGHZTUOFSCHRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


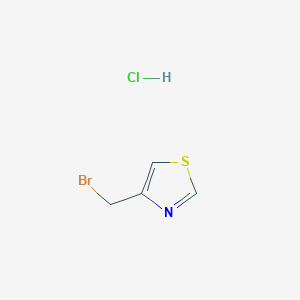


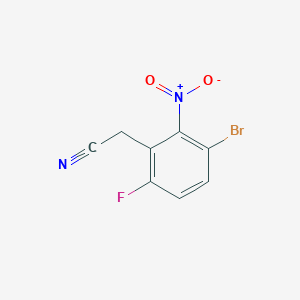
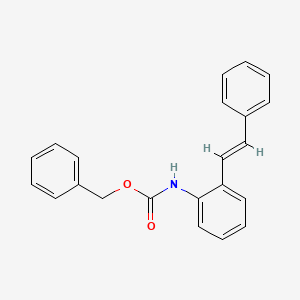
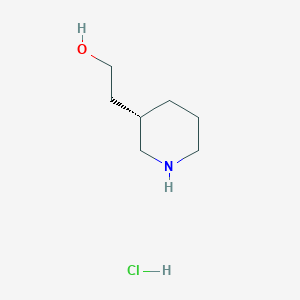
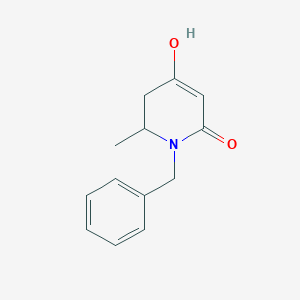
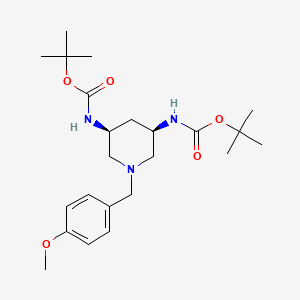


![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)

